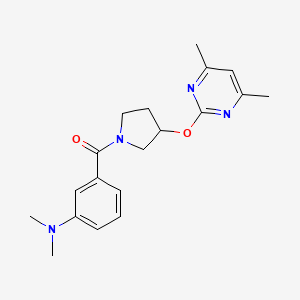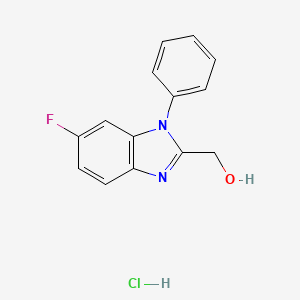
4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one, also known as PPC, is a synthetic compound that has been studied for its potential use in scientific research. PPC has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being explored.
Mécanisme D'action
The mechanism of action of 4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one is still being explored, but it is thought to involve the inhibition of the enzyme monoamine oxidase (MAO). MAO is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of MAO, this compound may increase the levels of these neurotransmitters in the brain, leading to its observed effects on dopamine release.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on dopamine release, this compound has also been shown to have an effect on the release of other neurotransmitters such as acetylcholine and glutamate. This compound has also been shown to have an effect on the activity of certain ion channels in the brain, which may contribute to its observed effects on neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one in lab experiments is its specificity for MAO inhibition. Unlike other compounds that may have off-target effects, this compound has been shown to specifically inhibit the activity of MAO. This makes it a useful tool for studying the role of MAO in various physiological processes. However, one limitation of using this compound is its relatively low potency compared to other MAO inhibitors. This may limit its usefulness in certain experiments.
Orientations Futures
There are many potential future directions for research on 4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one. One area of research that has been explored is the use of this compound as a potential treatment for addiction and other dopamine-related disorders. Another area of research that has been explored is the use of this compound as a tool for studying the role of MAO in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
Méthodes De Synthèse
4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one is synthesized through a multistep process that involves the reaction of piperidine with acryloyl chloride to form N-acryloylpiperidine. This compound is then reacted with propylpiperazine to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precision in order to achieve high yields.
Applications De Recherche Scientifique
4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one has been studied for its potential use in a variety of scientific research applications. One area of research that has explored the use of this compound is in the field of neuroscience. This compound has been shown to have an effect on the release of dopamine in the brain, which is a neurotransmitter that plays a role in reward and motivation. This makes this compound a potential tool for studying the mechanisms of addiction and other dopamine-related disorders.
Propriétés
IUPAC Name |
4-(1-prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-3-5-13-15(21)17-8-11-19(13)16(22)12-6-9-18(10-7-12)14(20)4-2/h4,12-13H,2-3,5-11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQYFTCQZLEMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)NCCN1C(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(N,N-dimethylglycyl)amino]benzoic acid](/img/structure/B2424343.png)


![2-(4-ethoxyphenyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2424351.png)
![Tert-butyl 3-benzyl-6-oxa-3,7-diazabicyclo[3.2.2]nonane-7-carboxylate](/img/structure/B2424352.png)
![N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2424353.png)

![2-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2424356.png)
![16-{4-[(5-Fluoro-2-methoxyphenyl)methyl]piperazin-1-yl}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2424357.png)
![3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2424358.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2424359.png)


![Ethyl 2-[2-[2-(4-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2424365.png)
